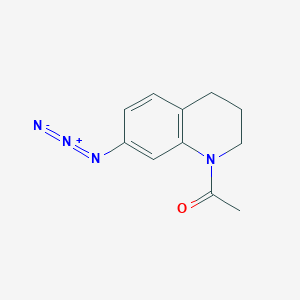![molecular formula C16H17N3O5S B12093854 7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12093854.png)
7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique bicyclic structure, which includes a thiazolidine ring fused to a beta-lactam ring, making it a member of the beta-lactam antibiotics family. These antibiotics are crucial in treating bacterial infections by inhibiting cell wall synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of cysteine with a suitable aldehyde to form the thiazolidine ring.
Beta-Lactam Ring Formation: The thiazolidine intermediate undergoes cyclization with an acyl chloride to form the beta-lactam ring.
Acylation: The final step involves the acylation of the beta-lactam ring with 2-amino-2-phenylacetic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can target the carbonyl groups in the beta-lactam ring.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and stability, providing insights into the behavior of beta-lactam antibiotics. It serves as a model compound for developing new antibiotics with improved efficacy and resistance profiles.
Biology
Biologically, it is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance. Researchers use it to understand how bacteria develop resistance to beta-lactam antibiotics and to design inhibitors that can overcome this resistance.
Medicine
Medically, this compound is crucial in treating bacterial infections, particularly those caused by Gram-positive bacteria. It is used in developing new antibiotics that are effective against resistant strains.
Industry
In the pharmaceutical industry, it is used in the large-scale production of antibiotics. Its synthesis and modification are essential for producing drugs that meet regulatory standards and therapeutic needs.
Mechanism of Action
The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Penicillin G: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Amoxicillin: A beta-lactam antibiotic with an additional hydroxyl group, providing broader activity.
Cefalexin: A cephalosporin antibiotic with a similar beta-lactam structure but different pharmacokinetics.
Uniqueness
7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific structural features, such as the phenylacetyl group and the thiazolidine ring. These features contribute to its specific binding affinity to PBPs and its effectiveness against certain bacterial strains.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from basic chemistry to applied medical research.
Properties
Molecular Formula |
C16H17N3O5S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-[(2-amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23) |
InChI Key |
GAMHLNJQISGSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B12093812.png)
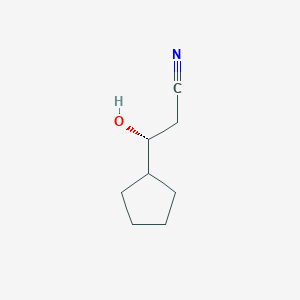
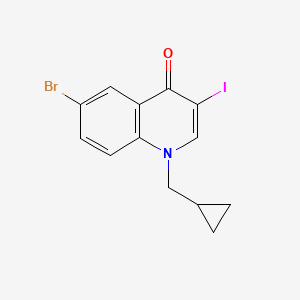

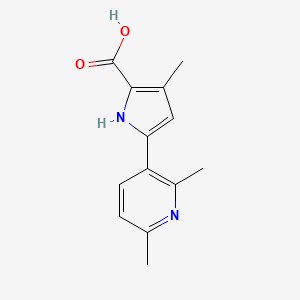
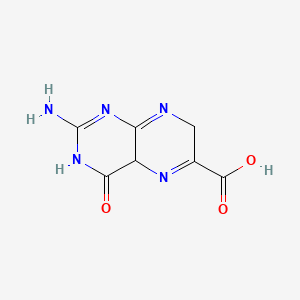
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12093831.png)
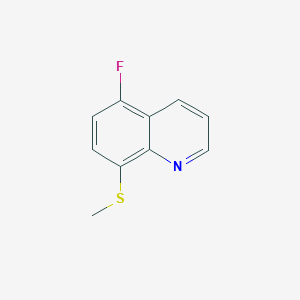
![[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4,5-d iphosphonooxy-oxan-2-yl]oxy-5-(6-aminopurin-9-yl)-4-hydroxy-oxolan-2-y l]methoxyphosphonic acid](/img/structure/B12093838.png)
![Isooctadecanoicacid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester](/img/structure/B12093843.png)
